![molecular formula C11H22ClNO4 B12318321 [3-Carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride](/img/structure/B12318321.png)
[3-Carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyryl-L-carnitine chloride: is a compound that belongs to the acylcarnitine class of molecules. These compounds are derivatives of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. Isobutyryl-L-carnitine chloride is specifically formed as a product of the acyl-CoA dehydrogenases .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of isobutyryl-L-carnitine chloride typically involves the esterification of L-carnitine with isobutyryl chloride. This reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or chromatography .
Industrial Production Methods: : Industrial production of isobutyryl-L-carnitine chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions: : Isobutyryl-L-carnitine chloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the isobutyryl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isobutyric acid, while reduction can produce isobutyraldehyde .
科学的研究の応用
Isobutyryl-L-carnitine chloride has a wide range of applications in scientific research:
作用機序
Isobutyryl-L-carnitine chloride exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation. The compound is a substrate for acyl-CoA dehydrogenases, which catalyze the dehydrogenation of acyl-CoA derivatives. This process is essential for the breakdown of fatty acids into acetyl-CoA, which enters the citric acid cycle to produce energy .
類似化合物との比較
Similar Compounds
Butyrylcarnitine: Similar in structure but with a butyryl group instead of an isobutyryl group.
Propionylcarnitine: Contains a propionyl group.
Hexanoylcarnitine: Contains a hexanoyl group.
Uniqueness: : Isobutyryl-L-carnitine chloride is unique due to its specific role in the metabolism of branched-chain amino acids and its involvement in isobutyryl-CoA dehydrogenase deficiency. This sets it apart from other acylcarnitines, which are involved in different metabolic pathways .
特性
分子式 |
C11H22ClNO4 |
|---|---|
分子量 |
267.75 g/mol |
IUPAC名 |
[3-carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H |
InChIキー |
FWUACOYFRJEMMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12318239.png)

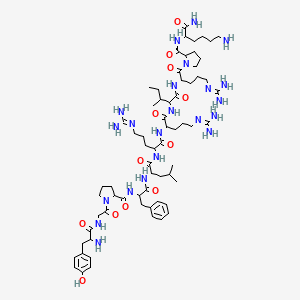

![6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione](/img/structure/B12318258.png)
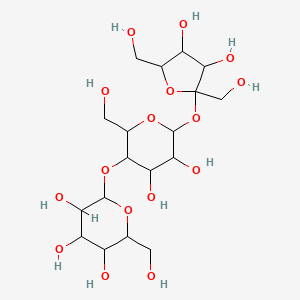
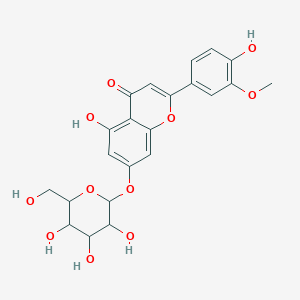
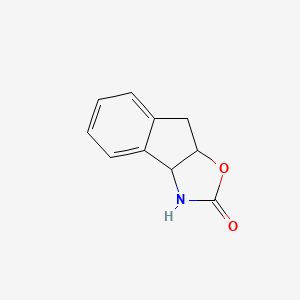
![2-[(Tert-butoxycarbonyl)amino]-3-[(2,4-dinitrophenyl)amino]propanoic acid](/img/structure/B12318268.png)

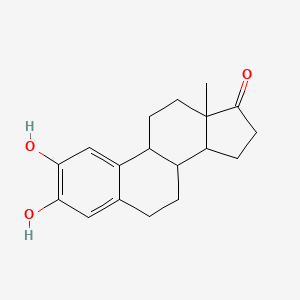
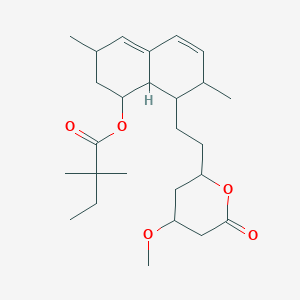
![[Sar1, gly8]-angiotensin II acetate hydrate](/img/structure/B12318303.png)
![3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12318313.png)
